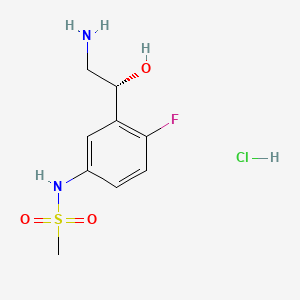
Garomefrine hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von PNO-49B beinhaltet die Reaktion von 4′-Fluormethansulfonanilid mit ®-(-)-2-Amino-1-hydroxyethan. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Salzsäure zur Bildung des Hydrochloridsalzes der Verbindung
Analyse Chemischer Reaktionen
PNO-49B durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: PNO-49B kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Informationen über die Reagenzien und Bedingungen begrenzt sind.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, aber spezifische Details sind nicht readily available.
Substitution: PNO-49B kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Amino- und Hydroxylgruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Prazosin, HV723 und WB4101, die bekanntermaßen die Kontraktionsreaktionen von PNO-49B kompetitiv hemmen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
PNO-49B wurde ausgiebig auf seine pharmakologischen Wirkungen auf α1-Adrenozeptor-Subtypen untersucht. Es hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, darunter:
Wirkmechanismus
PNO-49B entfaltet seine Wirkung durch Bindung an α1-Adrenozeptor-Subtypen, was zu konzentrationsabhängigen Kontraktionen in verschiedenen Geweben führt. Die Dissoziationskonstanten (K_A) der Verbindung sind in verschiedenen Geweben ähnlich, was auf einen konsistenten Wirkmechanismus hindeutet . PNO-49B hemmt kompetitiv die Bindung von Prazosin an α1-Adrenozeptoren, was darauf hindeutet, dass es als Agonist an diesen Rezeptorstellen wirkt .
Wirkmechanismus
PNO-49B exerts its effects by binding to α1-adrenoceptor subtypes, leading to concentration-dependent contractions in various tissues. The compound’s dissociation constants (K_A) are similar across different tissues, indicating a consistent mechanism of action . PNO-49B competitively inhibits the binding of prazosin to α1-adrenoceptors, suggesting that it acts as an agonist at these receptor sites .
Vergleich Mit ähnlichen Verbindungen
PNO-49B wird mit anderen α1-Adrenozeptor-Agonisten wie Noradrenalin verglichen. Während PNO-49B ähnliche pharmakologische Profile über verschiedene α1-Adrenozeptor-Subtypen hinweg aufweist, hat es eine geringere maximale Reaktion in der Hundshalsarterie im Vergleich zu Noradrenalin . Weitere ähnliche Verbindungen sind:
Noradrenalin: Ein natürlich vorkommender α1-Adrenozeptor-Agonist mit höheren maximalen Reaktionen in bestimmten Geweben.
HV723: Ein weiterer α1-Adrenozeptor-Antagonist, der die Kontraktionsreaktionen von PNO-49B hemmt.
Die Einzigartigkeit von PNO-49B liegt in seinen spezifischen Bindungsaffinitäten und Dissoziationskonstanten in verschiedenen Geweben, was es zu einer wertvollen Verbindung für die Untersuchung von α1-Adrenozeptor-Subtypen macht .
Eigenschaften
CAS-Nummer |
137431-04-0 |
|---|---|
Molekularformel |
C9H14ClFN2O3S |
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
N-[3-[(1R)-2-amino-1-hydroxyethyl]-4-fluorophenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C9H13FN2O3S.ClH/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11;/h2-4,9,12-13H,5,11H2,1H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
NYBZUGIMUSJVGU-FVGYRXGTSA-N |
SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
Isomerische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)[C@H](CN)O.Cl |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O.Cl |
Aussehen |
Solid powder |
Key on ui other cas no. |
137431-04-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(R)-(-)-3'-(2-amino-1-hydroxyethyl)-4'-fluoromethane sulfoanilide hydrochloride 3'-(2-amino-1-hydroxyethyl)-4'-fluoromethanesulfonanilide NS 49 NS-49 PNO 49B PNO-49B PNO-49C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














